molecular formula C6H5BrClNO B1529774 2-Amino-4-bromo-6-chlorophenol CAS No. 855836-14-5

2-Amino-4-bromo-6-chlorophenol

Cat. No.: B1529774
CAS No.: 855836-14-5
M. Wt: 222.47 g/mol
InChI Key: HYCUENMUMRTVQV-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-chlorophenol is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol. This compound is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a chloro group (-Cl) attached to a phenol ring. It is a versatile intermediate used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-bromo-6-chlorophenol can be synthesized through several synthetic routes. One common method involves the bromination and chlorination of phenol followed by nitration and reduction. The reaction conditions typically require the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as iron (III) chloride (FeCl3), under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves the careful control of reactant concentrations, reaction times, and temperatures to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromo-6-chlorophenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield quinones or other oxidized phenolic derivatives.

  • Reduction: Reduction reactions can produce aminophenols or other reduced phenolic compounds.

  • Substitution: Substitution reactions can lead to the formation of various substituted phenols or amines.

Scientific Research Applications

2-Amino-4-bromo-6-chlorophenol is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology, it is employed in the study of enzyme inhibitors and receptor binding assays. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

  • 2-Amino-6-bromo-4-chlorophenol

  • 4-Amino-2-bromo-6-chlorophenol

  • 4-Amino-3-bromo-2-chloropyridine

  • 5-Amino-3-bromo-2-chloropyridine

  • 3-Amino-5-bromo-2-chloropyridine

Properties

IUPAC Name

2-amino-4-bromo-6-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCUENMUMRTVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728262
Record name 2-Amino-4-bromo-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855836-14-5
Record name 2-Amino-4-bromo-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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